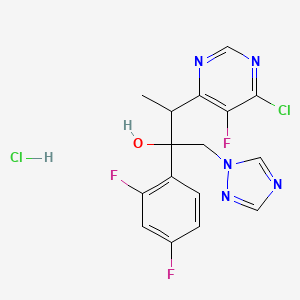

3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride

Description

Properties

IUPAC Name |

3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3N5O.ClH/c1-9(14-13(20)15(17)23-7-22-14)16(26,5-25-8-21-6-24-25)11-3-2-10(18)4-12(11)19;/h2-4,6-9,26H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUMRMYBGZGUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677465 | |

| Record name | 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188416-20-8 | |

| Record name | 4-Pyrimidineethanol, 6-chloro-α-(2,4-difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188416-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6-Chloro-5-fluoro-4-pyrimidinyl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188416208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride (CAS No. 188416-20-8) is a triazole derivative that has garnered attention for its potential antifungal properties. This article explores its biological activity, particularly in the context of antifungal efficacy, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ClF₃N₅O |

| Molecular Weight | 420.22 g/mol |

| CAS Number | 188416-20-8 |

| Solubility | Slightly soluble in DMSO and methanol |

| Appearance | White to off-white solid |

Synthesis

The synthesis of this compound typically involves multiple steps, including Friedel-Crafts acylation and various coupling reactions, which facilitate the formation of the triazole ring and the pyrimidine moiety. Precise conditions and reagents are crucial for achieving high yields and purity levels, often exceeding 95% .

Antifungal Properties

- Mechanism of Action : The triazole core is known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. This inhibition disrupts cell membrane integrity, leading to fungal cell death .

- Efficacy Against Fungal Strains : Studies have shown that compounds with a similar structure exhibit broad-spectrum antifungal activity against various strains including Candida spp., Aspergillus spp., and others. The specific compound has been evaluated for its potency against resistant strains, demonstrating significant antifungal activity comparable to established triazole drugs like voriconazole .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is highly dependent on their structural features:

- Substituents on the Pyrimidine Ring : The presence of halogen atoms such as chlorine and fluorine enhances lipophilicity and bioavailability.

- Triazole Moiety : Variations in the substituents on the triazole ring can significantly influence antifungal potency. For instance, modifications that increase electron density on the nitrogen atoms have been associated with improved activity .

Case Studies

- Clinical Trials : A study involving patients with invasive fungal infections demonstrated that derivatives of this compound exhibited a favorable safety profile and efficacy in treating resistant fungal infections .

- Comparative Studies : In vitro comparisons with other antifungal agents revealed that this compound showed lower minimum inhibitory concentrations (MICs) against certain Candida species compared to fluconazole, indicating its potential as a more effective treatment option .

Scientific Research Applications

Pharmacological Applications

-

Antifungal Activity :

- The compound shares structural similarities with voriconazole, which is known for its potent antifungal activity against a range of pathogens including Candida and Aspergillus species. Research indicates that derivatives and impurities of voriconazole may exhibit varying degrees of antifungal efficacy and safety profiles, making them subjects of interest in drug formulation studies .

- Mechanism of Action :

- Potential in Drug Development :

Synthesis and Characterization

The synthesis of 3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of Pyrimidine Derivatives : Utilizing chlorination and fluorination reactions to introduce halogen substituents on the pyrimidine ring.

- Triazole Formation : Employing cyclization reactions to form the triazole moiety which is crucial for biological activity.

The purity and identity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .

Case Study 1: Efficacy Against Resistant Fungal Strains

A study published in Antimicrobial Agents and Chemotherapy investigated the efficacy of voriconazole and its impurities against azole-resistant Candida species. The findings suggested that certain impurities could enhance antifungal activity when combined with standard treatments .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research focusing on the SAR of triazole compounds indicated that modifications to the side chains significantly affect antifungal potency. This highlights the importance of compounds like this compound in optimizing drug design .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A pyrimidine ring substituted with chlorine and fluorine at positions 6 and 5, respectively.

- A 1,2,4-triazole moiety linked to the butan-2-ol backbone.

- Two fluorinated phenyl groups (2,4-difluorophenyl) contributing to lipophilicity.

- Stereochemical complexity with defined stereocenters in related analogs (e.g., (2R,3S) configurations) .

Physicochemical Properties :

- Storage : Requires storage at -20°C in a dry, sealed environment to maintain stability .

- Hazard Profile : Classified with warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Comparison with Similar Compounds

Structural Analogs and Modifications

Table 1: Structural Comparison of Key Analogs

*Full name truncated for brevity; see for full nomenclature.

Physicochemical and Bioactivity Insights

Solubility and Stability:

Stereochemical Impact:

NMR Spectral Analysis:

Table 2: Hazard Profiles of Selected Compounds

Preparation Methods

Activation of Metal

- Lewis acids and metals such as zinc are activated by refluxing in solvents like toluene and tetrahydrofuran (THF).

- The activation involves heating the metal with a Lewis acid under reflux, followed by distillation of toluene and cooling before addition of co-solvents and further reflux to complete activation.

- This step is critical for enabling subsequent organometallic condensation reactions.

Condensation Reaction

- The key condensation involves reacting 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

- This reaction is typically performed in the presence of the activated metal and an aprotic organic solvent such as tetrahydrofuran or toluene.

- The condensation yields a racemic mixture of 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.

Dehalogenation

Resolution of Racemic Mixture

- The racemic mixture obtained from condensation is resolved to isolate the desired stereoisomer, typically the (2R,3S)-enantiomer.

- Resolution is achieved by reacting the racemate with a suitable resolving agent, such as camphorsulfonic acid or its derivatives, in an appropriate solvent.

- The process may include crystallization or selective precipitation to enrich the desired enantiomer.

- High enantiomeric purity (>99%) is achievable, confirmed by chiral HPLC analysis.

Formation of Hydrochloride Salt

- The purified stereoisomer is converted into its hydrochloride salt to enhance stability and pharmaceutical properties.

- This is done by treating the free base with hydrochloric acid in methanol or other suitable solvents.

- pH adjustment and filtration yield the hydrochloride salt as a solid product.

- The salt formation step may be followed by washing and drying to obtain a pharmaceutically acceptable crystalline form.

Summary Table of Preparation Steps

| Step No. | Process Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Metal Activation | Zinc, Lewis acid, toluene reflux, THF co-solvent | Activated metal for organometallic reaction |

| 2 | Condensation | 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, aprotic solvent | Formation of racemic butanol intermediate |

| 3 | Dehalogenation | Reducing agents or catalytic hydrogenation | Removal of bromine substituents |

| 4 | Resolution | Resolving agent (e.g., camphorsulfonic acid), solvent | Isolation of (2R,3S)-enantiomer with >99% purity |

| 5 | Hydrochloride Salt Formation | HCl in methanol, pH adjustment | Formation of stable hydrochloride salt |

Research Findings and Process Optimization

- The one-pot synthesis approach combining metal activation, condensation, and resolution in a streamlined process enhances industrial scalability and cost-effectiveness.

- Use of specific solvents and temperature control during metal activation and condensation improves yield and purity.

- The choice of resolving agent and crystallization conditions critically affects enantiomeric excess and product isolation efficiency.

- The hydrochloride salt form exhibits improved stability and handling properties, making it suitable for pharmaceutical formulation.

Q & A

Q. What are the key methodological considerations for synthesizing this compound?

Synthesis requires precise control of reaction conditions (e.g., temperature, solvent selection) to avoid side reactions, particularly due to the reactive fluoropyrimidine and triazole moieties. Multi-step protocols involving nucleophilic substitution and coupling reactions are commonly employed. For example, highlights the importance of regioselective fluorination and chloride displacement in pyrimidine ring functionalization. Purification via recrystallization or chromatography is critical, given the compound’s stereochemical complexity (racemic mixtures noted in ).

Q. Which analytical techniques are essential for structural confirmation?

- NMR Spectroscopy : 1H/13C NMR resolves stereochemistry (e.g., distinguishing 2R,3S vs. 2S,3R diastereomers) and verifies substitution patterns on the pyrimidine and triazole rings .

- Mass Spectrometry (HRMS) : Validates molecular weight (420.22 g/mol) and detects isotopic chlorine/fluorine patterns .

- X-ray Crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Q. How should researchers ensure compound stability during storage?

The compound is hygroscopic and thermally sensitive. specifies storage at -20°C in sealed, desiccated containers. Stability testing via HPLC or TLC under varying temperatures/pH is recommended to detect degradation products (e.g., hydrolysis of the triazole or fluoropyrimidine groups).

Advanced Research Questions

Q. How does stereochemistry influence biological activity, and how can enantiomeric purity be optimized?

Stereochemical variations (e.g., 2R,3S vs. 2S,3R) significantly impact target binding affinity, as shown in . Chiral HPLC or enzymatic resolution methods can isolate enantiomers. Activity assays (e.g., enzyme inhibition or cell-based models) should compare diastereomers to establish SAR. Computational docking studies may predict binding modes for each configuration.

Q. What experimental designs are suitable for studying environmental fate or degradation pathways?

outlines methodologies for environmental impact studies:

- Abiotic Degradation : Accelerated stability testing (e.g., photolysis under UV light, hydrolysis at pH 3–9) to identify breakdown products.

- Biotic Degradation : Use soil/water microcosms with LC-MS/MS to track metabolite formation.

- Ecotoxicity Assays : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines.

Q. How can contradictory data from different analytical methods be resolved?

- Case Example : Discrepancies in melting points or NMR shifts may arise from impurities or polymorphic forms. Use orthogonal techniques (e.g., DSC for polymorph detection, elemental analysis for purity) .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to reconcile spectral data or biological assay variability .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Co-solvent Systems : Use DMSO-water gradients (≤5% DMSO) to balance solubility and biocompatibility.

- Prodrug Design : Modify the hydroxyl group (e.g., esterification) to enhance lipophilicity, as suggested by structural analogs in .

- Nanoformulations : Encapsulate in liposomes or cyclodextrins to improve bioavailability .

Data Contradiction & Validation

Q. How to address inconsistencies in biological activity across assay platforms?

- Dose-Response Replication : Test multiple concentrations in triplicate to rule out assay-specific artifacts (e.g., fluorescence interference).

- Target Engagement Studies : Use SPR or ITC to directly measure binding kinetics, bypassing cell-based variability .

- Meta-Analysis : Cross-reference results with published analogs (e.g., triazole-containing antifungals in ) to identify structural determinants of activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.